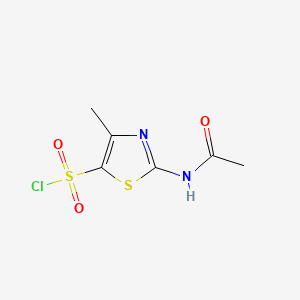

2-Acetamido-4-methylthiazole-5-sulfonyl chloride

CAS No.: 69812-29-9

Cat. No.: VC1965490

Molecular Formula: C6H7ClN2O3S2

Molecular Weight: 254.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 69812-29-9 |

|---|---|

| Molecular Formula | C6H7ClN2O3S2 |

| Molecular Weight | 254.7 g/mol |

| IUPAC Name | 2-acetamido-4-methyl-1,3-thiazole-5-sulfonyl chloride |

| Standard InChI | InChI=1S/C6H7ClN2O3S2/c1-3-5(14(7,11)12)13-6(8-3)9-4(2)10/h1-2H3,(H,8,9,10) |

| Standard InChI Key | NXGKPRKPUCSEIL-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl |

| Canonical SMILES | CC1=C(SC(=N1)NC(=O)C)S(=O)(=O)Cl |

Introduction

Basic Characteristics and Physical-Chemical Properties

2-Acetamido-4-methylthiazole-5-sulfonyl chloride (CAS No. 69812-29-9) is a heterocyclic compound belonging to the thiazole class. Its molecular formula is C₆H₇ClN₂O₃S₂ with a molecular weight of 254.71 g/mol . The compound contains a five-membered thiazole ring with sulfur and nitrogen atoms, incorporating an acetamido group, a methyl group, and a sulfonyl chloride group.

Physical Properties

The physical characteristics of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride are summarized in Table 1:

Chemical Identifiers

For systematic identification and database referencing, various chemical identifiers for 2-Acetamido-4-methylthiazole-5-sulfonyl chloride are listed in Table 2:

Synthesis Methods

The synthesis of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride typically involves multiple reaction steps starting from simpler thiazole derivatives.

General Synthetic Route

The primary synthetic pathway involves the reaction of 2-acetamido-4-methylthiazole with chlorosulfonic acid. This reaction introduces the sulfonyl chloride group at the 5-position of the thiazole ring. The reaction can be represented as:

2-Acetamido-4-methylthiazole + Chlorosulfonic acid → 2-Acetamido-4-methylthiazole-5-sulfonyl chloride

Optimization Considerations

For research-grade synthesis, several parameters require optimization:

-

Reaction conditions such as temperature and duration significantly impact yield and purity

-

pH control during thiol-disulfide exchange (adjusted to pH 7.5 using KOH/HCl)

-

Precise stoichiometric control of sulfonyl chloride donors

-

Temperature modulation (maintaining 40°C during precipitation)

-

Limiting reaction time to approximately 2 hours to prevent over-sulfonation

Purification Methods

Purification typically involves acid precipitation followed by recrystallization in anhydrous ether. This process can achieve purity levels of ≥95% when properly executed . Additional characterization involves melting point analysis (158-159°C range), HPLC-UV (λ = 254 nm), and FT-IR for functional group verification (S=O stretching at 1360–1180 cm⁻¹) .

Applications in Research and Industry

2-Acetamido-4-methylthiazole-5-sulfonyl chloride has diverse applications across multiple scientific and industrial domains, primarily due to its reactive sulfonyl chloride moiety and heterocyclic structure.

Pharmaceutical Development

The compound serves as a crucial intermediate in pharmaceutical synthesis, particularly in the development of:

-

Sulfonamide antibiotics that target bacterial infections

-

Antifungal agents designed to combat pathogenic fungi

Its importance in pharmaceutical research stems from the thiazole ring's ability to enhance bioavailability and metabolic stability in drug candidates . The sulfonyl chloride group provides a reactive site for further functionalization through nucleophilic substitution reactions.

Biochemical Research Applications

In biochemical research, 2-Acetamido-4-methylthiazole-5-sulfonyl chloride is employed for:

-

Modifying proteins and enzymes to study structure-function relationships

-

Investigating enzyme kinetics through active site modification

-

Analyzing protein-protein interactions via cross-linking studies

Table 3 summarizes key biochemical applications reported in literature:

Diagnostic Reagent Development

The compound has proven valuable in developing diagnostic assays for:

-

Detection of biomarkers for various diseases, including cancers

-

Creation of high-sensitivity diagnostic tools for early disease detection

-

Development of research-grade reagents for biomolecular detection

A notable research case involved using this compound to develop a diagnostic assay for early detection of prostate cancer, with results showing high sensitivity and specificity .

Agricultural Chemistry

In agricultural applications, 2-Acetamido-4-methylthiazole-5-sulfonyl chloride contributes to:

-

Pesticide development targeting specific pests while minimizing environmental impact

-

Herbicide formulations that control unwanted vegetation with minimal crop damage

-

Agricultural chemical intermediates that enhance crop protection

Material Science

The compound's unique structural features make it valuable in material science for:

-

Creating specialty polymers with enhanced performance characteristics

-

Developing composite materials with improved mechanical strength

-

Synthesizing materials with specific physical and chemical properties

Mechanism of Action and Reactivity

The reactivity of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride primarily stems from its sulfonyl chloride functional group.

Chemical Reactivity

The sulfonyl chloride group (-SO₂Cl) is highly reactive toward nucleophiles, allowing the compound to form various derivatives:

-

Reaction with amines produces sulfonamides (R-SO₂-NHR')

-

Reaction with alcohols yields sulfonates (R-SO₂-OR')

This reactivity profile makes the compound particularly versatile as a synthetic building block in organic chemistry and pharmaceutical development.

Enzyme Inhibition Properties

Studies have identified 2-Acetamido-4-methylthiazole-5-sulfonyl chloride as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2 . This enzyme plays a crucial role in drug metabolism, suggesting potential applications in pharmacokinetic studies and drug interaction research.

Research indicates that the compound can significantly affect CYP1A2 activity in a dose-dependent manner, potentially altering the metabolism of co-administered drugs . This property has implications for both pharmaceutical research and toxicological studies.

Structure-Activity Relationships

Comparing 2-Acetamido-4-methylthiazole-5-sulfonyl chloride with structurally related compounds provides insights into its specific activity profile and applications.

Comparative Analysis with Similar Compounds

Table 4 presents a comparative analysis of 2-Acetamido-4-methylthiazole-5-sulfonyl chloride with structurally related compounds:

The presence of the sulfonyl chloride group in 2-Acetamido-4-methylthiazole-5-sulfonyl chloride confers distinct reactivity compared to related thiazole compounds, particularly in terms of its ability to form covalent bonds with nucleophilic functional groups in biomolecules .

Current Research and Future Directions

Research involving 2-Acetamido-4-methylthiazole-5-sulfonyl chloride continues to evolve, with several promising directions emerging in recent studies.

Emerging Applications

New applications being investigated include:

-

Use in protein labeling for advanced imaging techniques

-

Development of fluorescent probes for biological research

-

Application in click chemistry and bioorthogonal reactions

Future Research Needs

Several areas require further investigation:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume